(R)-aminoglutethimide
Overview
Description
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It also includes its appearance (color, state of matter under standard conditions) and its role or uses in various industries or research .
Synthesis Analysis
This involves understanding the chemical reactions or processes used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Tools like ChemSpider and ChemmineR can be used for this purpose.Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes chemical properties like reactivity, flammability, and types of chemical reactions the substance typically undergoes .Scientific Research Applications
Medical Field: Treatment of Cushing’s Syndrome
Aminoglutethimide is used as a steroidogenesis inhibitor in the treatment of Cushing’s syndrome . It inhibits enzymes such as cholesterol side-chain cleavage enzyme (CYP11A1, P450scc) and aromatase (CYP19A1), thereby inhibiting the conversion of cholesterol into steroid hormones and blocking the production of androgens, estrogens, and glucocorticoids .
Medical Field: Treatment of Breast Cancer
Aminoglutethimide has been used in the treatment of postmenopausal breast cancer . It blocks the conversion of androgens to estrogens, thereby inhibiting the growth of estrogen-dependent cancer cells .
Medical Field: Treatment of Prostate Cancer
Aminoglutethimide has also been used in the treatment of prostate cancer . It inhibits the production of androgens, thereby slowing the growth of prostate cancer cells .
Medical Field: Adrenalectomy
Aminoglutethimide produces a state of “medical” adrenalectomy by blocking the production of adrenal steroids . It inhibits the conversion of cholesterol into steroid hormones and blocks the production of androgens, estrogens, and glucocorticoids . This can be useful in treating conditions where there is an overproduction of these hormones.
Non-Medical Field: Bodybuilding and Performance Enhancement
Aminoglutethimide has been used by bodybuilders, athletes, and other men for muscle-building and performance- and physique-enhancing purposes . It inhibits the production of estrogens from androgens, which can help to increase muscle mass and strength .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBVIMPUHSLWNV-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318980 | |
Record name | (R)-Aminoglutethimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-aminoglutethimide | |
CAS RN |
55511-44-9 | |
Record name | (R)-Aminoglutethimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55511-44-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminoglutethimide, d- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055511449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Aminoglutethimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-(+)-Aminoglutethimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMINOGLUTETHIMIDE, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUC985IS6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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